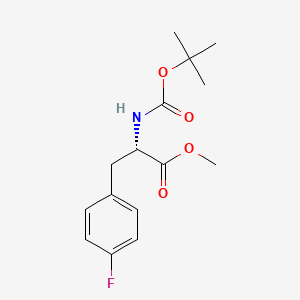![molecular formula C30H36O10 B590594 [(2S,4S,7R,9R,13S,14R,15S,16S,17S)-4-acetyloxy-15-methoxy-2,14,17-trimethyl-3,11-dioxo-10-oxatetracyclo[7.7.1.02,7.013,17]heptadecan-16-yl] 1,3-benzodioxole-5-carboxylate CAS No. 132930-62-2](/img/structure/B590594.png)
[(2S,4S,7R,9R,13S,14R,15S,16S,17S)-4-acetyloxy-15-methoxy-2,14,17-trimethyl-3,11-dioxo-10-oxatetracyclo[7.7.1.02,7.013,17]heptadecan-16-yl] 1,3-benzodioxole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
[(2S,4S,7R,9R,13S,14R,15S,16S,17S)-4-acetyloxy-15-methoxy-2,14,17-trimethyl-3,11-dioxo-10-oxatetracyclo[7.7.1.02,7.013,17]heptadecan-16-yl] 1,3-benzodioxole-5-carboxylate is a highly functionalized naphthaquinone compound produced by the endophytic fungus Chloridium sp. This compound exhibits strong antibacterial activity against various pathogens, including Pseudomonas spp., which are known to affect both humans and plants . The molecular structure of this compound has been elucidated through X-ray crystallography, confirming its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions: [(2S,4S,7R,9R,13S,14R,15S,16S,17S)-4-acetyloxy-15-methoxy-2,14,17-trimethyl-3,11-dioxo-10-oxatetracyclo[7.7.1.02,7.013,17]heptadecan-16-yl] 1,3-benzodioxole-5-carboxylate is primarily produced by the endophytic fungus Chloridium sp. under both liquid and solid media culture conditions . The production process involves cultivating the fungus in a controlled environment, followed by extraction and purification of the compound. The specific reaction conditions for the synthesis of this compound include maintaining optimal temperature, pH, and nutrient availability to maximize yield .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using bioreactors. The fungus is grown in nutrient-rich media, and the compound is extracted using solvent extraction techniques. The crude extract is then purified using chromatographic methods to obtain high-purity this compound .
化学反応の分析
Types of Reactions: [(2S,4S,7R,9R,13S,14R,15S,16S,17S)-4-acetyloxy-15-methoxy-2,14,17-trimethyl-3,11-dioxo-10-oxatetracyclo[7.7.1.02,7.013,17]heptadecan-16-yl] 1,3-benzodioxole-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed: The major products formed from the reactions of this compound include various derivatives with enhanced antibacterial and antifungal properties.
科学的研究の応用
[(2S,4S,7R,9R,13S,14R,15S,16S,17S)-4-acetyloxy-15-methoxy-2,14,17-trimethyl-3,11-dioxo-10-oxatetracyclo[7.7.1.02,7.013,17]heptadecan-16-yl] 1,3-benzodioxole-5-carboxylate has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is studied for its unique chemical properties and potential as a precursor for synthesizing other bioactive compounds . In biology, this compound is investigated for its role in establishing symbiosis between the fungus and its host plant, Azadirachta indica . In medicine, this compound exhibits strong antibacterial and antifungal properties, making it a potential candidate for developing new antimicrobial agents . In industry, this compound is explored for its potential use in developing natural pesticides and other agricultural products .
作用機序
The mechanism of action of [(2S,4S,7R,9R,13S,14R,15S,16S,17S)-4-acetyloxy-15-methoxy-2,14,17-trimethyl-3,11-dioxo-10-oxatetracyclo[7.7.1.02,7.013,17]heptadecan-16-yl] 1,3-benzodioxole-5-carboxylate involves its interaction with intracellular targets involved in carbohydrate metabolism and energy production . The compound penetrates the cell membrane and accumulates within the fungal body, interfering with glycolysis and mitochondrial respiration pathways . This disruption of essential metabolic processes leads to the inhibition of fungal growth and proliferation .
類似化合物との比較
[(2S,4S,7R,9R,13S,14R,15S,16S,17S)-4-acetyloxy-15-methoxy-2,14,17-trimethyl-3,11-dioxo-10-oxatetracyclo[7.7.1.02,7.013,17]heptadecan-16-yl] 1,3-benzodioxole-5-carboxylate is unique compared to other similar compounds due to its strong antibacterial and antifungal properties. Similar compounds include other naphthaquinones like Javanicin G, Javanicin K, and Javanicin E . These compounds also exhibit antimicrobial activity but differ in their binding affinities and specific biological targets .
特性
CAS番号 |
132930-62-2 |
|---|---|
分子式 |
C30H36O10 |
分子量 |
556.608 |
InChI |
InChI=1S/C30H36O10/c1-14-18-12-23(32)39-22-11-17-7-9-20(38-15(2)31)27(33)29(17,3)26(30(18,22)4)25(24(14)35-5)40-28(34)16-6-8-19-21(10-16)37-13-36-19/h6,8,10,14,17-18,20,22,24-26H,7,9,11-13H2,1-5H3/t14-,17-,18+,20+,22-,24+,25-,26?,29+,30-/m1/s1 |
InChIキー |
YCZNVLDLPPSWPK-SNPOIAGWSA-N |
SMILES |
CC1C2CC(=O)OC3C2(C(C(C1OC)OC(=O)C4=CC5=C(C=C4)OCO5)C6(C(C3)CCC(C6=O)OC(=O)C)C)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![1-[(4-Hydroxy-3,5-dimethylbenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B590533.png)
![4-[(2-fluorophenyl)methyl]-1,1-dioxo-N-(3-pyridin-4-yl-1H-indazol-5-yl)-1,4-thiazinane-2-carboxamide](/img/structure/B590534.png)
